An In-Depth Technical Guide to the Chemical and Physical Properties of Dibutyl Maleate
An In-Depth Technical Guide to the Chemical and Physical Properties of Dibutyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl maleate (DBM) is a versatile unsaturated ester recognized for its utility as a plasticizer, comonomer in polymerization, and as an intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of Dibutyl maleate, intended to serve as a technical resource for professionals in research and development. The information presented herein is a compilation of data from technical data sheets, safety data sheets, and scholarly articles. This guide includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of relevant chemical pathways and experimental workflows.
Chemical Identity and Structure
Dibutyl maleate, also known as maleic acid dibutyl ester, is the diester of n-butanol and maleic acid. Its chemical structure features a cis-alkene functionality, which is a key site of its reactivity.
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IUPAC Name: Dibutyl (2Z)-but-2-enedioate
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CAS Number: 105-76-0
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Molecular Formula: C₁₂H₂₀O₄
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Molecular Weight: 228.29 g/mol
Caption: Chemical Structure of Dibutyl Maleate.
Physical Properties
Dibutyl maleate is a clear, colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1] It is a combustible liquid but is difficult to ignite.[2]
Quantitative Physical Properties
The key physical properties of Dibutyl maleate are summarized in the table below.
| Property | Value | Units | Conditions | Reference(s) |
| Appearance | Clear, colorless to pale yellow liquid | - | Ambient | [1] |
| Odor | Characteristic ester-like | - | - | [2][3] |
| Boiling Point | 280 - 281 | °C | at 1 atm | [2][4] |
| Melting Point | -85 | °C | - | [5] |
| Density | 0.988 - 0.9964 | g/cm³ | at 20-25°C | [3] |
| Viscosity | 8 | cP | at 20°C | [2] |
| Flash Point | 120 - 141 | °C | Closed Cup | [5][6] |
| Autoignition Temperature | 265 | °C | - | [5] |
| Vapor Pressure | 0.00062 - 0.0027 | mmHg / hPa | at 20-25°C | [2][5] |
| Refractive Index | 1.443 - 1.447 | nD | at 20°C | [2] |
| Water Solubility | 0.17 | g/L | at 20°C | [5] |
| Solubility in Organic Solvents | Miscible with methanol, ethanol, acetone, diethyl ether, toluene | - | - | [2][7] |
| Immiscible with aliphatic hydrocarbons | - | - | [2][7] |
Chemical Properties and Reactivity
The chemical reactivity of Dibutyl maleate is primarily dictated by its ester functional groups and the electron-deficient carbon-carbon double bond. It is stable under recommended storage conditions but can undergo hazardous reactions with strong oxidizing agents and strong bases.[6]
Isomerization
Under the influence of heat and in the presence of acids or bases, Dibutyl maleate can isomerize to its trans-isomer, Dibutyl fumarate.[2][7]
Caption: Isomerization of Dibutyl Maleate.
Hydrolysis
As an ester, Dibutyl maleate can be hydrolyzed to maleic acid and butanol. This reaction can be catalyzed by either acid or base. The base-catalyzed hydrolysis, also known as saponification, is irreversible.
Caption: Hydrolysis of Dibutyl Maleate.
Polymerization
Dibutyl maleate is widely used as a comonomer in emulsion polymerization with monomers such as vinyl acetate, vinyl chloride, and styrene.[2] The incorporation of DBM can improve the flexibility, water resistance, and adhesion of the resulting polymer films.[7]
Caption: Copolymerization of Vinyl Acetate and Dibutyl Maleate.
Addition Reactions
The electron-deficient double bond in Dibutyl maleate makes it susceptible to various addition reactions.
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Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions, for example, with dienes like butadiene, to form cyclohexene derivatives.[8] This is a valuable tool for the synthesis of complex cyclic molecules.
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Michael Addition: Dibutyl maleate can serve as a Michael acceptor, reacting with nucleophiles such as amines in a conjugate addition. This reaction is utilized in the synthesis of polyaspartic esters, which are used in coatings and sealants.[5]
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Sulfonation: Dibutyl maleate is a precursor in the synthesis of sulfosuccinate surfactants. This involves the addition of sodium bisulfite across the double bond to introduce a sulfonate group.
Caption: Key Addition Reactions of Dibutyl Maleate.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of Dibutyl maleate.
Determination of Physical Properties
Caption: Experimental Workflow for Physical Property Determination.
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Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.
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Procedure:
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Select a clean, dry calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
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Charge the viscometer with the Dibutyl maleate sample in the manner dictated by the design of the instrument.
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Place the charged viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C).
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Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium.
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Use suction or pressure to adjust the head of the liquid sample to a position about 7 mm above the first timing mark.
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Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.
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Repeat the measurement to ensure precision.
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Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is the product of the kinematic viscosity and the density of the liquid at the same temperature.
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Apparatus: Pycnometer, analytical balance, constant temperature bath.
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Procedure:
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Clean and dry the pycnometer and weigh it accurately (m₀).
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Fill the pycnometer with Dibutyl maleate, ensuring no air bubbles are trapped.
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Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
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Adjust the volume of the liquid to the calibration mark.
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Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₁).
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Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m₂).
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Calculation: The density (ρ) of Dibutyl maleate is calculated using the formula: ρ = [(m₁ - m₀) / (m₂ - m₀)] * ρ_water, where ρ_water is the density of water at the test temperature.
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Apparatus: Pensky-Martens closed-cup tester, thermometer.
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Procedure:
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Fill the test cup with Dibutyl maleate to the filling mark.
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Place the lid on the cup and place the assembly in the heating apparatus.
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Insert the thermometer.
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Light the test flame and adjust it to the size of a 5/32-inch (4 mm) bead.
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Apply heat at a specified rate while stirring.
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At specified temperature intervals, apply the test flame by operating the mechanism that opens the shutter and inserts the flame into the vapor space of the cup.
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The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
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Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, centrifuge or filtration apparatus, analytical instrument for quantification (e.g., GC-MS, HPLC).
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Procedure:
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Add an excess amount of Dibutyl maleate to a known volume of distilled water in a flask.
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Stir the mixture in a constant temperature bath at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
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After equilibration, stop stirring and allow the mixture to settle.
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Separate the aqueous phase from the excess undissolved Dibutyl maleate by centrifugation or filtration.
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Determine the concentration of Dibutyl maleate in the clear aqueous phase using a suitable analytical method.
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Protocols for Chemical Reactions
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Materials: Dibutyl maleate, hydrochloric acid (or sulfuric acid), sodium hydroxide solution (for quenching), organic solvent (e.g., diethyl ether), drying agent (e.g., anhydrous magnesium sulfate).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of Dibutyl maleate in a suitable solvent (e.g., aqueous dioxane).
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Add a catalytic amount of a strong acid (e.g., 1 M HCl).
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Heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques such as TLC or GC.
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
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Extract the products (maleic acid and butanol) with an organic solvent.
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Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to isolate the products.
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Materials: Vinyl acetate (VAc), Dibutyl maleate (DBM), emulsifier (e.g., sodium dodecyl sulfate), initiator (e.g., potassium persulfate), deionized water, buffer (e.g., sodium bicarbonate).
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Procedure:
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To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, emulsifier, and buffer.
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Purge the system with nitrogen for at least 30 minutes to remove oxygen.
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Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.
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Prepare a monomer emulsion by mixing VAc, DBM, and a portion of the emulsifier solution.
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Add a portion of the initiator to the reaction vessel, followed by the slow, continuous addition of the monomer emulsion over a period of several hours.
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After the monomer addition is complete, continue stirring at the reaction temperature for an additional period to ensure high conversion.
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Cool the resulting latex to room temperature.
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Materials: Dibutyl maleate, sodium bisulfite, water, isopropanol (as a cosolvent).
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Procedure:
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In a reaction flask equipped with a stirrer and reflux condenser, charge Dibutyl maleate and a solution of sodium bisulfite in water. An alcohol co-solvent like isopropanol can be added to aid miscibility.
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Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the maleate double bond (e.g., by titration).
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Continue the reaction until the concentration of unreacted bisulfite is minimal.
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The final product, sodium dibutyl sulfosuccinate, is obtained as an aqueous solution. The solvent can be removed under reduced pressure if the solid product is desired.
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Conclusion
Dibutyl maleate is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its utility in polymerization and as a precursor for other functional molecules is rooted in the reactivity of its ester groups and its carbon-carbon double bond. The experimental protocols provided in this guide offer a framework for the accurate determination of its key characteristics and for its application in various chemical transformations. This comprehensive technical overview serves as a foundational resource for scientists and researchers engaged in work involving Dibutyl maleate.
References
- 1. Preparation method of dioctyl sodium sulfosuccinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. benchchem.com [benchchem.com]
- 4. CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]
